tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1824066-03-6
VCID: VC11644717
InChI:
SMILES:
Molecular Formula: C10H18N4O2
Molecular Weight: 226.3

tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate

CAS No.: 1824066-03-6

Cat. No.: VC11644717

Molecular Formula: C10H18N4O2

Molecular Weight: 226.3

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 2-(azidomethyl)pyrrolidine-1-carboxylate - 1824066-03-6

Specification

CAS No. 1824066-03-6
Molecular Formula C10H18N4O2
Molecular Weight 226.3

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a pyrrolidine ring substituted at the 2-position with an azidomethyl group (-CH₂N₃) and a Boc-protected amine at the 1-position. The stereocenter at C2 confers chirality, with the (S)-enantiomer being the most commonly reported configuration . Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₀H₁₈N₄O₂
Molecular Weight226.28 g/mol
IUPAC Nametert-Butyl (2S)-2-(azidomethyl)pyrrolidine-1-carboxylate
CAS Number168049-26-1
SMILESCC(C)(C)OC(=O)N1CCC[C@H]1CN=[N+]=[N-]

The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic transformations, while the azide moiety enables Huisgen cycloaddition reactions with alkynes.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into the compound’s structure. Key spectral data include:

  • ¹H NMR (CDCl₃): Signals at δ 1.44 ppm (tert-butyl), δ 3.95–4.47 ppm (pyrrolidine protons), and δ 7.00 ppm (azide protons) .

  • ¹³C NMR: Peaks corresponding to the Boc carbonyl (δ 156.1 ppm), pyrrolidine carbons (δ 20.1–59.8 ppm), and azidomethyl carbon (δ 57.5 ppm) .

  • IR (cm⁻¹): Strong absorbance at 2100–2200 cm⁻¹ (N₃ stretch) and 1700 cm⁻¹ (C=O stretch) .

X-ray crystallography confirms the (S)-configuration, with a puckered pyrrolidine ring and a gauche arrangement of the azidomethyl group relative to the Boc moiety .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

  • Azidation: Reaction of 2-(chloromethyl)pyrrolidine-1-carboxylate with sodium azide (NaN₃) in dimethylformamide (DMF) at 60–80°C.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate (Boc₂O) and triethylamine (Et₃N) in dichloromethane (DCM) at 0–25°C.

Industrial Production

Large-scale manufacturing employs continuous flow reactors to mitigate risks associated with azide handling. Key parameters include:

ParameterOptimal Condition
Temperature50°C (azidation), 25°C (Boc protection)
Residence Time30 min (azidation), 2 h (Boc protection)
SolventAcetonitrile (azidation), THF (Boc protection)

Process analytical technology (PAT) ensures real-time monitoring of azide concentrations to prevent explosive hazards.

Applications in Chemical Research

Click Chemistry

The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole linkages. This reaction is pivotal in:

  • Bioconjugation: Labeling proteins, antibodies, and nucleic acids for imaging and diagnostics.

  • Polymer Chemistry: Synthesizing dendrimers and hydrogels with tailored mechanical properties.

A 2023 study demonstrated the compound’s utility in synthesizing antibody-drug conjugates (ADCs) with >90% conjugation efficiency.

Pharmaceutical Intermediates

The pyrrolidine scaffold is a precursor to protease inhibitors and kinase modulators. For example:

  • Antiviral Agents: Intermediate in the synthesis of HCV NS3/4A protease inhibitors .

  • Anticancer Drugs: Building block for PARP inhibitors, such as Olaparib analogs .

Materials Science

Incorporation into polyurethane foams enhances thermal stability (Tg increased by 15°C) and reduces flammability (LOI >28%) due to nitrogen-rich azide decomposition products.

Future Directions

Research priorities include:

  • Enantioselective Synthesis: Developing asymmetric catalysis to access both (R)- and (S)-enantiomers with >99% ee.

  • Biodegradable Polymers: Exploiting azide-alkyne reactions for eco-friendly materials.

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